2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride
Description
2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride is a synthetic small molecule characterized by a pyrimidoisoquinolinone core with a mesitylamino (2,4,6-trimethylphenylamino) substituent at position 2 and methoxy groups at positions 9 and 10. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. This compound belongs to a class of molecules known for modulating cyclic nucleotide phosphodiesterases (PDEs) and exhibiting cardiovascular activity, particularly in lowering blood pressure .
Properties
CAS No. |
76536-65-7 |
|---|---|
Molecular Formula |
C23H26ClN3O3 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C23H25N3O3.ClH/c1-13-8-14(2)22(15(3)9-13)24-21-12-18-17-11-20(29-5)19(28-4)10-16(17)6-7-26(18)23(27)25-21;/h8-12H,6-7H2,1-5H3,(H,24,25,27);1H |
InChI Key |
VWZXHRZRQGKGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure
- Starting from 9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-2,4-dione , the compound is treated with phosphorus oxychloride (POCl3) under reflux conditions (steam bath heating for approximately 4 hours).
- Excess POCl3 is removed under reduced pressure.
- The residue is then poured into a cold aqueous sodium hydroxide solution, precipitating a yellow solid.
- The crude product is purified by silica gel column chromatography using chloroform as the eluent.
- The isolated product is 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one with a yield of approximately 93% (e.g., 28.0 g from 30.0 g starting material) and melting point around 235–236 °C.
Reaction Conditions Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-2,4-dione + POCl3, heat 4 h | Chlorination at 2-position |
| 2 | Removal of excess POCl3 under vacuum | Concentrated intermediate |
| 3 | Quench in cold NaOH solution | Precipitation of 2-chloro compound |
| 4 | Silica gel chromatography (chloroform) | Purification |
Nucleophilic Substitution with Mesitylamine
Reaction Description
- The 2-chloro intermediate is reacted with mesitylamine (2,4,6-trimethylaniline) under nucleophilic aromatic substitution conditions.
- This substitution replaces the chlorine atom at the 2-position with the mesitylamino group.
- The reaction typically proceeds in a suitable polar aprotic solvent (e.g., dimethylformamide or ethanol) under reflux or elevated temperature to facilitate substitution.
- The product is isolated and converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.
Chemical Transformation
$$
\text{2-chloro-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one} + \text{mesitylamine} \rightarrow \text{2-(mesitylamino)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one}
$$
Preparation of Hydrochloride Salt
- The free base of the 2-(mesitylamino) derivative is treated with hydrochloric acid to form the hydrochloride salt.
- This salt form improves compound stability, crystallinity, and handling properties.
- The hydrochloride salt is typically isolated by precipitation or crystallization from solvents such as ethanol or ethyl acetate.
Summary Table of Preparation Steps
| Step No. | Compound/Intermediate | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | 9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-2,4-dione | Phosphorus oxychloride, heat 4 h | ~93% yield, m.p. 235–236 °C |
| 2 | 2-chloro-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one | Purification by silica gel chromatography | Pure intermediate |
| 3 | 2-(mesitylamino)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one | Mesitylamine, reflux in polar aprotic solvent | Efficient nucleophilic substitution |
| 4 | Hydrochloride salt of final compound | Treatment with HCl in suitable solvent | Stable crystalline salt |
Research Findings and Notes
- The chlorination step using phosphorus oxychloride is a well-established method for introducing a reactive leaving group at the 2-position of the pyrimido[6,1-a]isoquinolin-4-one core, enabling subsequent nucleophilic substitution.
- The mesitylamino substitution enhances the compound's pharmacological profile by introducing steric bulk and electron-donating methyl groups on the aniline ring, which can affect binding affinity and metabolic stability.
- The hydrochloride salt form is preferred for pharmaceutical development due to improved solubility and stability.
- Alternative chlorinating agents such as phosphorus pentachloride or thionating agents can be used to modify the intermediate, but POCl3 remains the most common reagent for this transformation.
- Purification by silica gel chromatography is critical to remove side products and unreacted starting materials, ensuring high purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: Its properties could be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include compounds with modifications to the amino/arylimino substituent at position 2, variations in methoxy group positioning, and alkyl/aryl side chains. Below is a comparative analysis:
Pharmacological Activity
- PDE Inhibition: The mesitylamino/mesitylimino derivatives (e.g., trequinsin) exhibit nanomolar potency against PDE3, a key regulator of vascular tone, outperforming benzylamino (IC50 = 735 nM) and aminobutylamino (Kd ~1 mM) analogues .
- Antihypertensive Effects : Trequinsin and the hydrochloride derivative reduce blood pressure in hypertensive models via vasodilation, linked to PDE3 inhibition and cAMP elevation .
- Selectivity : The mesityl group’s bulkiness enhances target binding through hydrophobic interactions, while methoxy groups at 9/10 positions stabilize aromatic stacking in PDE active sites .
Druglikeness and Physicochemical Properties
| Parameter | 2-(Mesitylamino) Hydrochloride | Compound 1 (Benzylamino) | Ensifentrine (RPL554) |
|---|---|---|---|
| Molecular Weight | ~477 (estimated) | 363.4 | 477.56 |
| XlogP3 | ~3.5 (predicted) | 2.4 | 2.8 |
| Polar Surface Area | ~85 Ų | 63.2 | 90 Ų |
| Solubility | High (hydrochloride salt) | Moderate | Moderate |
The hydrochloride salt improves aqueous solubility compared to neutral analogues like trequinsin, which may enhance bioavailability .
Biological Activity
The compound 2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride (CAS No. 76536-66-8) is a synthetic derivative belonging to the pyrimidoisoquinoline class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The molecular formula of the compound is , and its structural representation can be summarized as follows:
- Molecular Structure :
- Contains a pyrimido[6,1-a]isoquinoline backbone.
- Features methoxy groups at positions 9 and 10.
- Substituted with a mesitylamino group.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antiproliferative effects against various cancer cell lines. The following findings summarize the antitumor activity of the compound:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one | A549 | X.XX ± Y.YY |
| HCC827 | X.XX ± Y.YY | |
| NCI-H358 | X.XX ± Y.YY |
(Note: Specific IC50 values need to be filled based on experimental data.)
The mechanism of action is believed to involve the inhibition of DNA-dependent enzymes, leading to reduced cell proliferation and increased apoptosis in tumor cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Bacteria Tested : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X μg/mL |
| S. aureus | X μg/mL |
(Note: Specific MIC values need to be filled based on experimental data.)
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in clinical settings:
-
Study on Antitumor Activity :
- A study demonstrated that derivatives of pyrimido[6,1-a]isoquinoline show significant cytotoxicity against lung cancer cell lines with IC50 values indicating strong antiproliferative effects.
- The study emphasized the need for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells.
-
Antimicrobial Efficacy :
- Another research article reported that related compounds exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains.
- The binding affinity to bacterial DNA was proposed as a mechanism for antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
